molecular formula C10H20O2 B8648636 10-Hydroxy-2-decanone

10-Hydroxy-2-decanone

Cat. No. B8648636
M. Wt: 172.26 g/mol
InChI Key: YVJYDCIOSPAUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Hydroxy-2-decanone is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Hydroxy-2-decanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Hydroxy-2-decanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

10-Hydroxy-2-decanone

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

10-hydroxydecan-2-one

InChI

InChI=1S/C10H20O2/c1-10(12)8-6-4-2-3-5-7-9-11/h11H,2-9H2,1H3

InChI Key

YVJYDCIOSPAUPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 95.4 g (370 mmol) of ethyl 9-oxodecanoate ethylene ketal (prepared in Example 22A-1) in 120 ml of ether was added dropwise to a stirred mixture of 10.5 g (277 mmol) of lithium aluminum hydride and 500 ml of ether under argon. The mixture was stirred for 18 hr and then quenched by the dropwise addition of 18 ml of ethyl acetate. To this mixture there was then sequentially added in dropwise fashion, with stirring, 10.5 ml of water, 10.5 ml of 15% aqueous sodium hydroxide and 31.1 ml of water. The mixture was stirred for about 2 to 3 hr and the mixture was then filtered. The filter pad was rinsed several times with ether. The combined filtrates were evaporated in vacuo. The residue was dissolved in a mixture of 250 ml of 10% hydrochloric acid and 120 ml of methanol and left to stand at room temperature for about 4 hr. The solution was evaporated in vacuo. This residue was dissolved in ether and the resulting solution was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and evaporated in vacuo to yield 74.3 g of a yellow oil. The product had the following physical characteristics:
Name
ethyl 9-oxodecanoate ethylene ketal
Quantity
95.4 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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